

An In-depth Technical Guide to the Structural Isomers and Properties of C₈H₁₃NO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N,5-Trimethylfurfurylamine*

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The molecular formula C₈H₁₃NO represents a diverse landscape of structural isomers with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of key isomers, their physicochemical properties, synthesis, pharmacological activities, and associated signaling pathways. The information is curated to facilitate research and development efforts in this chemical space.

Overview of Key Structural Isomers

Several structural isomers of C₈H₁₃NO have been identified as possessing noteworthy biological activities. This guide will focus on five prominent examples: Tropinone, Tropenol, Octahydro-1H-cyclopenta[b]pyridin-4-one, N,N-diethyl-2-furamide, and 1-cyclohexyl-2-azetidinone. These compounds represent different structural classes, including bicyclic alkaloids, aromatic amides, and lactams, each with distinct chemical and pharmacological profiles.

Physicochemical Properties

A comparative summary of the key physicochemical properties of these isomers is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the molecules.

Table 1: Physicochemical Properties of C₈H₁₃NO Isomers

Property	Tropinone	Tropenol	Octahydro-1H-cyclopenta[b]pyridin-4-one	N,N-diethyl-2-furamide	1-cyclohexyl-2-azetidinone
IUPAC Name	8-Methyl-8-azabicyclo[3.2.1]octan-3-one[1]	(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-1-ol[2]	Octahydro-1H-cyclopenta[b]pyridin-4-one	N,N-diethylfuran-2-carboxamide	1-cyclohexylazetidin-2-one
Molecular Weight (g/mol)	139.19[1][3][4][5]	139.19[2]	139.19	139.19	153.224
Melting Point (°C)	40-44[3][4][5]	Not available	Not available	Not available	Not available
Boiling Point (°C)	113 (at reduced pressure)[3][4][5]	Not available	83 (at 19 Torr)[6][7]	Not available	Not available
LogP	0.3	0.8[2]	1.8673	Not available	Not available
pKa	Not available	Not available	11.75 ± 0.20 (Predicted)[6][7]	Not available	Not available
Solubility	Sparingly soluble in water; soluble in ethanol, ether, chloroform[3][4][5]	Not available	Not available	Not available	Not available

Synthesis and Experimental Protocols

The synthesis of these isomers involves diverse chemical strategies, reflecting their structural differences.

Tropinone

The classic synthesis of tropinone is the Robinson one-pot synthesis, which involves the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. This biomimetic approach is known for its efficiency.

Experimental Protocol: Robinson Synthesis of Tropinone

- **Reaction Setup:** A mixture of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid is prepared in an aqueous buffer solution.
- **Reaction Conditions:** The reaction is typically carried out at room temperature with stirring. The pH of the solution is maintained in a slightly acidic to neutral range.
- **Workup and Purification:** After the reaction is complete, the mixture is made alkaline and extracted with an organic solvent (e.g., chloroform or ether). The organic extracts are then dried and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by crystallization.

Tropenol

Tropenol can be synthesized from tropinone via reduction.

Octahydro-1H-cyclopenta[b]pyridin-4-one

The synthesis of this scaffold can be achieved through cascade reactions, such as the aza-Piancatelli rearrangement followed by cycloaddition reactions, offering a stereoselective route to the core structure.^[8]

N,N-diethyl-2-furamide

This compound can be synthesized by the acylation of diethylamine with 2-furoyl chloride.

Experimental Protocol: Synthesis of N,N-diethyl-2-furamide

- **Reaction Setup:** Diethylamine is dissolved in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The solution is cooled in an ice bath.
- **Addition of Acyl Chloride:** 2-furoyl chloride, dissolved in the same solvent, is added dropwise to the cooled diethylamine solution with continuous stirring.
- **Reaction and Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude N,N-diethyl-2-furamide can be purified by vacuum distillation or column chromatography.

1-cyclohexyl-2-azetidinone

The synthesis of 2-azetidinones, also known as β -lactams, can be achieved through various methods, with the Staudinger synthesis (ketene-imine cycloaddition) being a prominent approach.^[9] This involves the reaction of a ketene with an imine. For 1-cyclohexyl-2-azetidinone, the imine would be derived from cyclohexylamine.

Pharmacological Properties and Signaling Pathways

The structural diversity of C₈H₁₃NO isomers leads to a range of pharmacological activities.

Tropinone and Tropenol: Muscarinic Acetylcholine Receptor Antagonists

Tropinone and its derivatives are known to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.^{[10][11][12]} As antagonists, they block the binding of the endogenous neurotransmitter acetylcholine, leading to anticholinergic effects.

The signaling pathway for muscarinic acetylcholine receptor antagonists involves the blockade of G-protein activation. There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase. By blocking these receptors, antagonists prevent the downstream signaling cascades.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A common method to assess the cholinergic activity of compounds is to measure their ability to inhibit acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.

- Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).
- Assay Procedure:
 - In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme.
 - Pre-incubate the mixture for a defined period.
 - Initiate the reaction by adding ATCI and DTNB.
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Pharmacological Activities of Other Isomers

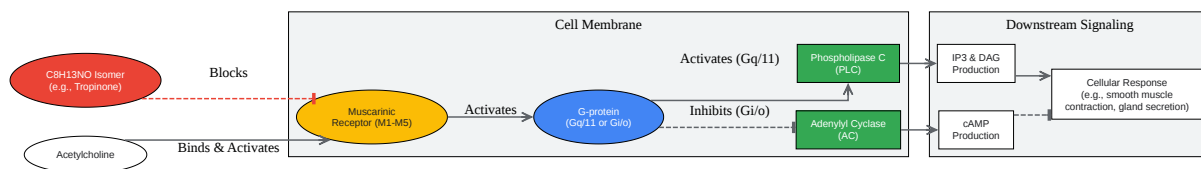
- Octahydro-1H-cyclopenta[b]pyridin-4-one: The structural similarity of this class of compounds to GABA analogues suggests potential activity on GABA receptors.[\[13\]](#)
- N,N-diethyl-2-furamide: Furan-containing compounds exhibit a wide range of biological activities, and their amide derivatives have been explored for various therapeutic

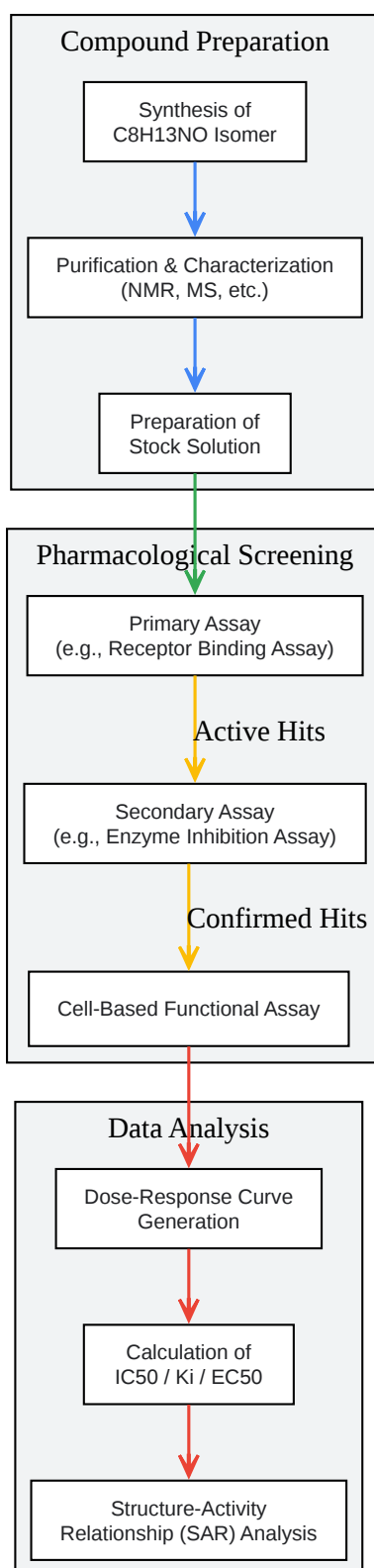
applications.

- 1-cyclohexyl-2-azetidinone: The β -lactam ring is a key pharmacophore in many antibiotics. Azetidinones are also investigated for other activities, including as cholesterol absorption inhibitors and for their antidiabetic properties.

Visualizations

Diagram 1: Muscarinic Acetylcholine Receptor Antagonist Signaling Pathway





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers and Properties of C₈H₁₃NO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082982#molecular-formula-c8h13no-structural-isomers-and-properties]

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